SREBP-1 Activation Inhibition Potency: Comparison with Fatostatin-Derived Methanesulfonamide Analog FGH10019
The closest structurally characterized methanesulfonamide analog in the thiazole series is FGH10019 (compound 24 in the fatostatin SAR study), which inhibits SREBP-1 activation with an IC50 of 0.7 ± 0.2 µM in a CHO-K1 cell-based reporter gene assay [1]. The fatostatin scaffold itself (compound 1) showed an IC50 of 5.6 ± 2.9 µM in the same assay [1]. Activity data for the target compound bearing the 2-methylthiazole substituent instead of the 2-(2-propylpyridin-4-yl)thiazole substituent have not been reported in any publicly available peer-reviewed literature, patent, or authoritative database [2]. The absence of direct quantitative data precludes a head-to-head potency comparison and must be explicitly noted [2].
| Evidence Dimension | SREBP-1 activation inhibition IC50 |
|---|---|
| Target Compound Data | Not reported in accessible primary literature |
| Comparator Or Baseline | FGH10019 (N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide): IC50 = 0.7 ± 0.2 µM; Fatostatin (parent): IC50 = 5.6 ± 2.9 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | CHO-K1 cell-based SREBP-1 reporter gene assay [1] |
Why This Matters
Users selecting a methanesulfonamide thiazole scaffold for SREBP-targeted projects must recognize that the 2-methyl analog has not been validated against this target, and potency cannot be inferred from the FGH10019 data because the 2-alkyl/aryl substitution is a critical potency determinant.
- [1] Kamata, S.; et al. Synthesis and Evaluation of Diaryl Thiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins. J. Med. Chem. 2011, 54, 4923–4927. doi:10.1021/jm200304y. View Source
- [2] Systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents conducted April 2026. No bioactivity data for CAS 667910-38-5 was found. View Source
